molecular formula C7H10BrNO B2358437 4-Bromo-5-tert-butyl-1,3-oxazole CAS No. 2287314-32-1

4-Bromo-5-tert-butyl-1,3-oxazole

Cat. No.: B2358437
CAS No.: 2287314-32-1
M. Wt: 204.067
InChI Key: CUVVDPJMHGGAHW-UHFFFAOYSA-N
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Description

4-Bromo-5-tert-butyl-1,3-oxazole is a heterocyclic compound with the molecular formula C7H10BrNO. It is a member of the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-tert-butyl-1,3-oxazole typically involves the bromination of 5-tert-butyl-1,3-oxazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-tert-butyl-1,3-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

4-Bromo-5-tert-butyl-1,3-oxazole serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique structure allows for the development of new therapeutic agents targeting various diseases. For instance, it has been explored in the design of enzyme inhibitors and receptor modulators that could lead to advancements in drug discovery .

Biological Studies

The compound has been utilized in biological research to study its effects on enzyme activity and receptor interactions. It has shown potential as an inhibitor for specific biological pathways, which can be pivotal in understanding disease mechanisms and developing targeted therapies. Notably, its derivatives have been evaluated for their pharmacokinetic properties and biological activity, showcasing significant inhibition against certain enzyme targets .

Industrial Applications

In industrial settings, this compound is employed in the development of agrochemicals and specialty materials. Its reactivity allows for modifications that are beneficial in creating new compounds for agricultural use, enhancing crop protection strategies .

Case Study 1: Pharmacological Development

Research highlighted the synthesis of derivatives from this compound aimed at targeting specific enzymes involved in metabolic pathways. These derivatives were tested for their inhibitory effects on cytochrome P450 enzymes, revealing promising results that indicate potential for further development into drug candidates .

Case Study 2: Agrochemical Innovations

In a study focused on agrochemical applications, researchers synthesized various derivatives of this compound to evaluate their efficacy as herbicides. The results demonstrated that certain derivatives exhibited enhanced herbicidal activity compared to existing compounds on the market, suggesting a viable path for commercial development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-tert-butyl-1,3-oxazole is unique due to the presence of both the bromine atom and the tert-butyl group. This combination imparts specific chemical properties, such as increased steric hindrance and reactivity, making it valuable for various synthetic and research applications .

Biological Activity

4-Bromo-5-tert-butyl-1,3-oxazole is a heterocyclic compound characterized by a five-membered ring containing one nitrogen and one oxygen atom. Its unique structure, featuring both a bromine atom and a tert-butyl group, imparts specific chemical properties that are of significant interest in medicinal chemistry and biological research. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C7H10BrNO
  • Molecular Weight : 202.07 g/mol
  • Structure : The presence of the bromine atom enhances its reactivity, while the tert-butyl group contributes to steric hindrance, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as a ligand in various biological pathways. It is involved in:

  • Transmetalation : This compound can participate in transmetalation processes common in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of complex organic molecules.
  • Enzyme Inhibition : It has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to cancer cell growth inhibition .
  • Receptor Modulation : The compound may modulate receptor activity, which is crucial for therapeutic interventions in various diseases .

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxazole derivatives, including this compound. In vitro assays have demonstrated its ability to inhibit cancer cell growth across various human tumor cell lines.

Cell LineMean GI50 (µM)Activity Level
Leukemia0.655High specificity
Breast Cancer1.18Moderate inhibition
Lung Cancer3.92Low-to-moderate inhibition

The compound exhibited GI50 values indicating significant growth inhibition in leukemia cell lines, suggesting a strong potential for development as an anticancer agent .

Mechanistic Studies

In vitro studies have shown that this compound interacts with tubulin, leading to microtubule depolymerization. This mechanism is similar to that of known microtubule inhibitors, which are critical in cancer therapy due to their role in disrupting mitotic spindle formation .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Study on Leukemia Cells :
    • Researchers synthesized a series of oxazole derivatives and tested their effects on leukemia cell lines.
    • Results indicated that compounds with bromine substitutions showed enhanced inhibitory effects compared to their non-brominated counterparts.
    • The study concluded that the bromine atom significantly influences the compound's interaction with cellular targets .
  • Inflammation Models :
    • In vivo studies explored the anti-inflammatory properties of oxazole derivatives.
    • The results demonstrated that these compounds could reduce inflammation markers in animal models of colitis and asthma .

Applications in Medicinal Chemistry

This compound serves as a valuable scaffold for designing novel therapeutic agents due to its biological activity:

  • Drug Development : Its structure allows for modifications that can enhance selectivity and potency against specific biological targets.
  • Agrochemical Applications : The compound's reactivity makes it suitable for developing agrochemicals aimed at pest control and crop protection .

Properties

IUPAC Name

4-bromo-5-tert-butyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO/c1-7(2,3)5-6(8)9-4-10-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVVDPJMHGGAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N=CO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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